molecular formula C13H11IN2O4 B4385569 Methyl 5-(2-iodobenzoyl)oxy-1-methylpyrazole-3-carboxylate

Methyl 5-(2-iodobenzoyl)oxy-1-methylpyrazole-3-carboxylate

Cat. No.: B4385569
M. Wt: 386.14 g/mol
InChI Key: CNZGNSUMRYDYAX-UHFFFAOYSA-N
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Description

Methyl 5-[(2-iodobenzoyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-iodobenzoyl)oxy-1-methylpyrazole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-iodobenzoic acid with methyl 1-methyl-1H-pyrazole-3-carboxylate in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired ester product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(2-iodobenzoyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodinated benzoyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be subjected to oxidation or reduction under appropriate conditions, leading to the formation of different oxidation states or reduced forms.

    Coupling Reactions: The presence of the iodinated benzoyl group makes the compound suitable for coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, or alkoxides, typically in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 5-[(2-iodobenzoyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-(2-iodobenzoyl)oxy-1-methylpyrazole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The iodinated benzoyl group and the pyrazole ring can form specific interactions with these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-[(2-bromobenzoyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate
  • Methyl 5-[(2-chlorobenzoyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate
  • Methyl 5-[(2-fluorobenzoyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate

Uniqueness

The presence of the iodine atom in Methyl 5-(2-iodobenzoyl)oxy-1-methylpyrazole-3-carboxylate distinguishes it from its halogenated counterparts

Properties

IUPAC Name

methyl 5-(2-iodobenzoyl)oxy-1-methylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2O4/c1-16-11(7-10(15-16)13(18)19-2)20-12(17)8-5-3-4-6-9(8)14/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZGNSUMRYDYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)OC)OC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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